7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Reactants: Benzazepine intermediate, sulfonyl chloride
- Conditions: Anhydrous conditions, specific catalysts.
Step 3: Final Product Formation
- Reactants: Intermediate from Step 2, 4-methylphenyl group
- Conditions: Appropriate solvents and temperature control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one typically involves multiple steps. One common method starts with the preparation of the benzazepine core, followed by the introduction of the methoxy groups and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
-
Step 1: Preparation of Benzazepine Core
- Reactants: N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
- Conditions: Glacial acetic acid, concentrated hydrochloric acid, 25°C, 17 hours .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
7,8-Dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one
Uniqueness
7,8-Dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
50998-75-9 |
---|---|
Molecular Formula |
C19H21NO5S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
7,8-dimethoxy-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one |
InChI |
InChI=1S/C19H21NO5S/c1-13-6-8-14(9-7-13)26(22,23)20-10-4-5-17(21)15-11-18(24-2)19(25-3)12-16(15)20/h6-9,11-12H,4-5,10H2,1-3H3 |
InChI Key |
INHDQBAQIAULRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.